molecular formula C13H11NOS B3054706 1-phenyl-2-(2-thioxopyridin-1(2H)-yl)ethanone CAS No. 61657-02-1

1-phenyl-2-(2-thioxopyridin-1(2H)-yl)ethanone

Cat. No.: B3054706
CAS No.: 61657-02-1
M. Wt: 229.3 g/mol
InChI Key: MYAJCBBCCFDNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-2-(2-thioxopyridin-1(2H)-yl)ethanone (CAS 61657-02-1) is a heterocyclic compound with a molecular weight of 229.30 g/mol and the molecular formula C13H11NOS . It features a phenyl group attached to an ethanone moiety, which is linked to a 2-thioxopyridine ring where a thioxo group (C=S) replaces the carbonyl oxygen, conferring distinct electronic and steric properties . This compound is of significant interest in scientific research due to its diverse biological activities. It has shown promising potential in oncology, exhibiting dose-dependent antiproliferative activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . Furthermore, it serves as a key building block in organic synthesis for creating novel derivatives, such as pyrazolo-6-thioxopyridin-2-[3H]-one, which have been evaluated as inhibitors of key enzymes like 5α-reductase and aromatase . These enzymes are crucial in steroid metabolism and are implicated in hormone-dependent cancers, making inhibitors derived from this structural family valuable for pharmacological investigation . The compound requires careful handling in a laboratory setting. Attention: For research use only. Not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2-(2-sulfanylidenepyridin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c15-12(11-6-2-1-3-7-11)10-14-9-5-4-8-13(14)16/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAJCBBCCFDNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=CC=CC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358295
Record name Ethanone, 1-phenyl-2-(2-thioxo-1(2H)-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61657-02-1
Record name Ethanone, 1-phenyl-2-(2-thioxo-1(2H)-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Phenyl-2-(2-thioxopyridin-1(2H)-yl)ethanone is an organic compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound has a molecular formula of C12_{12}H10_{10}N2_2OS and features a thioxopyridine moiety, which is significant for its biological activity. The synthesis typically involves the condensation of appropriate precursors, such as acetophenone with thioamide derivatives, followed by cyclization reactions to form the desired thioxopyridine structure.

Anticancer Properties

This compound has shown promising anticancer activity against various cancer cell lines. In vitro studies have demonstrated that this compound inhibits the growth of human tumor cell lines, including:

  • Breast adenocarcinoma (MCF-7)
  • Non-small cell lung cancer (NCI-H460)
  • CNS cancer (SF-268)

The compound exhibited a dose-dependent inhibition of cell proliferation, indicating its potential as a therapeutic agent in oncology .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in hormone-dependent cancers, specifically 5α-reductase and aromatase . These enzymes play crucial roles in steroid metabolism and are implicated in conditions such as prostate cancer and breast cancer.

In a series of tests, several derivatives of this compound were synthesized and screened for their inhibitory activities. The results indicated that some compounds displayed significant inhibition with IC50_{50} values comparable to or better than standard drugs like anastrozole .

Table 1: Biological Activity Summary

CompoundCell Line TestedIC50_{50} (µM)Mechanism of Action
Compound AMCF-7155α-reductase inhibitor
Compound BNCI-H46010Aromatase inhibitor
Compound CSF-26820Antiproliferative

Note: Values are hypothetical and for illustrative purposes only.

Case Studies

In one study, researchers synthesized a series of thioxopyridine derivatives based on this compound and evaluated their anticancer properties. The most potent compound demonstrated an IC50_{50} value of 5 µM against MCF-7 cells, indicating strong potential for further development .

Another investigation focused on the enzyme inhibition properties of these derivatives. The study revealed that specific modifications to the thioxopyridine structure enhanced enzyme binding affinity, leading to improved inhibitory activity against both aromatase and 5α-reductase .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thioxopyridine compounds, including 1-phenyl-2-(2-thioxopyridin-1(2H)-yl)ethanone, exhibit promising anticancer properties. Research has shown that these compounds can act as inhibitors of enzymes involved in hormone-dependent cancers, such as aromatase and 5α-reductase. For instance, compounds synthesized from this thioxopyridine structure have been evaluated for their potential to inhibit the proliferation of cancer cells by disrupting hormonal pathways .

Anticoagulant Properties

The compound has been investigated for its role as an inhibitor of Factor Xa, an essential component in the coagulation cascade. This application is particularly relevant for developing new anticoagulant therapies aimed at treating conditions such as venous thrombosis and pulmonary embolism. The synthesis of analogs based on this compound has shown effective inhibition of Factor Xa activity, suggesting its potential use in therapeutic formulations .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. It has been utilized to create various novel compounds through reactions with different electrophiles and nucleophiles. For example, it can react with active methylene compounds to form Schiff bases and other derivatives that may possess unique biological activities .

Safety Profile

Toxicological evaluations indicate that this compound exhibits certain levels of toxicity; it is classified as harmful if swallowed and can cause skin irritation . Understanding the safety profile is crucial for its application in pharmaceuticals and requires further investigation to establish safe dosage levels.

Case Studies

StudyApplicationFindings
Study on Anticancer ActivityEvaluated the inhibitory effects on aromataseShowed significant reduction in cancer cell proliferation
Factor Xa Inhibition StudyTested efficacy against thrombotic conditionsDemonstrated potent anticoagulant activity in vitro
Synthesis ReactionsExplored reactivity with various electrophilesProduced a series of thioxopyridine derivatives with potential biological activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

a) 1-Phenyl-2-(1,2,4-Triazol-1-yl)Ethanone ()
  • Structure : Replaces the thioxopyridine with a 1,2,4-triazole ring.
  • Synthesis : Prepared via reaction of phenacyl bromide with 1H-1,2,4-triazole in acetone, yielding 22.7% after recrystallization .
b) 1-Phenyl-2-(Phenylamino)Ethanone ()
  • Structure: Substitutes the thioxopyridine with a phenylamino group.
  • Biological Relevance : Demonstrates activity against MCR-1, a bacterial enzyme, by occupying substrate-binding cavities and forming hydrogen bonds .
  • Design Insight : Highlights the importance of substituent polarity and aromatic interactions in biological targeting.
c) 1-Phenyl-2-(4,5-Diphenyl-2-Imidazolylthio)Ethanone ()
  • Structure : Contains an imidazole-thioether group.
  • Comparison : The imidazole-thioether moiety may offer different electronic effects compared to thioxopyridine, influencing target affinity.
d) 1-(2-Thioxo-3,6-Dihydro-1(2H)-Pyridinyl)Ethanone ()
  • Structure : Lacks the phenyl group but retains the thioxopyridine core.
  • Physical Properties : Molecular weight = 155.22 g/mol, density = 1.212 g/cm³, boiling point = 232.16°C .
e) 1-[5-Phenyl-2-Thioxo-1,3,4-Oxadiazol-3(2H)-yl]Ethanone ()
  • Structure : Features a thioxo-oxadiazole ring instead of thioxopyridine.
  • Key Differences : Oxadiazoles are electron-deficient aromatic systems, which may enhance metabolic stability compared to pyridine derivatives .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
1-(2-Thioxopyridinyl)ethanone C₇H₉NOS 155.22 232.16 1.212
Target Compound* C₁₃H₁₁NOS ~237.30 Not reported Estimated >1.2

*Calculated based on structural similarity.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-phenyl-2-(2-thioxopyridin-1(2H)-yl)ethanone?

Answer:
The compound can be synthesized via Friedel-Crafts acylation or heterocyclic coupling reactions (e.g., Suzuki-Miyaura coupling). A validated approach involves reacting 2-thioxopyridine derivatives with phenylacetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Reaction optimization should consider steric hindrance from the phenyl group and the reactivity of the thioxopyridine moiety. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Basic: How should researchers characterize this compound using spectroscopic and crystallographic techniques?

Answer:

  • Spectroscopy :
    • NMR : Analyze 1H^1H/13C^13C chemical shifts to confirm the thioxopyridine and phenyl groups.
    • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+) and fragmentation patterns .
    • IR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and thione (C=S, ~1200 cm1^{-1}) stretches .
  • Crystallography : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement and ORTEP-3 for structural visualization. Validate bond lengths/angles against standard databases .

Advanced: How can contradictions between crystallographic data and spectroscopic results be resolved?

Answer:

  • Cross-Validation : Use WinGX to reprocess XRD data and check for twinning or disorder. Compare experimental bond lengths with DFT-calculated values.
  • Spectroscopic Reanalysis : Re-examine NMR coupling constants (e.g., JJ-values for aromatic protons) to detect conformational flexibility.
  • Multi-Technique Consensus : Combine SC-XRD, powder XRD, and solid-state NMR to resolve polymorphism or solvate formation issues .

Advanced: What computational strategies are used to predict the reactivity of this compound in catalytic systems?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Molecular Docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
  • Solvent Effects : Simulate solvation-free energies (e.g., COSMO-RS) to optimize reaction conditions for coupling or oxidation .

Basic: What are critical safety protocols for handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous drains .

Advanced: How can reaction yields be optimized given steric hindrance from the phenyl group?

Answer:

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility.
  • Temperature Control : Lower reaction temperatures (0–25°C) to reduce side reactions. Monitor progress via TLC or in-situ IR .

Advanced: What strategies are recommended for analyzing biological activity in pharmacological studies?

Answer:

  • Enzyme Assays : Test inhibition of prolyl endopeptidase (PEP) using fluorogenic substrates.
  • Cellular Uptake : Radiolabel the compound (e.g., 14C^{14}C) to track bioavailability.
  • Toxicity Profiling : Perform MTT assays on cell lines to assess cytotoxicity .

Basic: How should researchers address discrepancies in melting point data across studies?

Answer:

  • Purity Assessment : Re-crystallize the compound and analyze via HPLC (C18 column, acetonitrile/water gradient).
  • DSC/TGA : Use differential scanning calorimetry to confirm thermal stability and polymorphic forms.
  • Inter-Lab Comparison : Share samples with collaborators to validate reproducibility .

Advanced: What are best practices for depositing crystallographic data in public databases?

Answer:

  • CIF Validation : Use checkCIF (IUCr) to resolve alerts (e.g., ADPs, missing symmetry).
  • Deposition : Submit to the Cambridge Structural Database (CSD) with full experimental details (radiation source, temperature).
  • Metadata : Include refinement statistics (R-factors, Flack parameter) and ORTEP diagrams .

Advanced: How can researchers design derivatives to enhance photophysical properties?

Answer:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) to redshift absorption spectra.
  • Time-Resolved Fluorescence : Measure excited-state lifetimes to assess energy transfer efficiency.
  • TD-DFT Modeling : Predict UV/Vis spectra and compare with experimental data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-phenyl-2-(2-thioxopyridin-1(2H)-yl)ethanone
Reactant of Route 2
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1-phenyl-2-(2-thioxopyridin-1(2H)-yl)ethanone

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